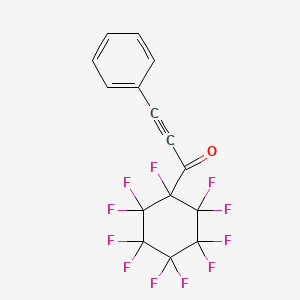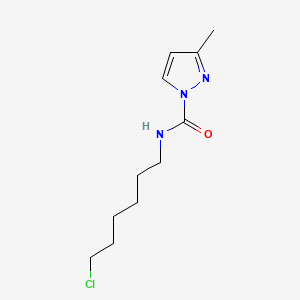
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- is a chemical compound with a molecular formula of C11H18ClN3O It is known for its unique structure, which includes a pyrazole ring substituted with a carboxamide group and a 6-chlorohexyl chain
Métodos De Preparación
The synthesis of 1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution with Carboxamide Group: The pyrazole ring is then reacted with an appropriate carboxylic acid derivative to introduce the carboxamide group.
Introduction of the 6-Chlorohexyl Chain: The final step involves the alkylation of the pyrazole ring with a 6-chlorohexyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorohexyl chain, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- can be compared with other similar compounds, such as:
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-5-methyl-: This compound differs by the position of the methyl group on the pyrazole ring, which can influence its chemical and biological properties.
1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-4-methyl-:
The uniqueness of 1H-Pyrazole-1-carboxamide, N-(6-chlorohexyl)-3-methyl- lies in its specific substitution pattern, which can result in distinct chemical behaviors and biological activities compared to its isomers.
Propiedades
Número CAS |
93460-30-1 |
|---|---|
Fórmula molecular |
C11H18ClN3O |
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
N-(6-chlorohexyl)-3-methylpyrazole-1-carboxamide |
InChI |
InChI=1S/C11H18ClN3O/c1-10-6-9-15(14-10)11(16)13-8-5-3-2-4-7-12/h6,9H,2-5,7-8H2,1H3,(H,13,16) |
Clave InChI |
VLIMOHJRXUWFJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C(=O)NCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


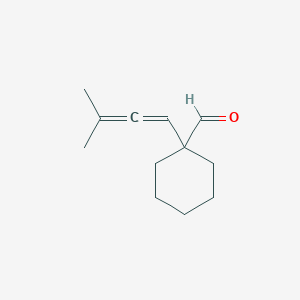

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)


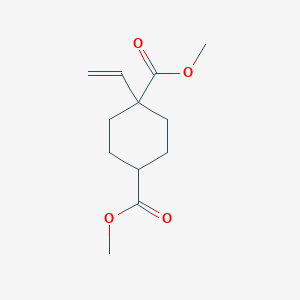

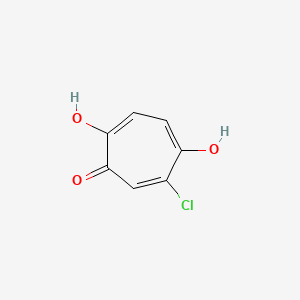

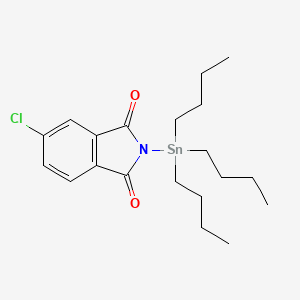


![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
